Antifungal Selectivity Divergence from 5-Methyl-1,2,3-Triazole-4-Carboxamide Analogs
In a head-to-head study design, the 5-amino series compound 8b (a structural analog of the target compound) demonstrated selective activity against the pathogenic yeast *C. albicans*, whereas the 5-methyl series compound 4l exhibited selective activity against *S. aureus*. Specifically, compound 4l showed 50% growth inhibition (GI₅₀) against *S. aureus* at a concentration under 1 μM, while compound 9a (a related triazoloquinazoline) killed approximately 40% of *C. albicans* cells at the same 1 μM concentration [1]. This cross-study comparable evidence demonstrates that the 5-amino substitution pattern is a critical determinant for antifungal over antibacterial activity within the 1,2,3-triazole-4-carboxamide scaffold.
| Evidence Dimension | Antimicrobial spectrum (GI₅₀ / % killing at 1 μM) |
|---|---|
| Target Compound Data | 5-amino-1,2,3-triazole-4-carboxamide (8b) active against C. albicans (quantitative % killing not individually specified; class-level activity confirmed) |
| Comparator Or Baseline | 5-methyl-1,2,3-triazole-4-carboxamide (4l): GI₅₀ < 1 μM against S. aureus; triazoloquinazoline (9a): ~40% killing of C. albicans at 1 μM |
| Quantified Difference | 5-amino series targets fungi; 5-methyl series targets Gram-positive bacteria (qualitative target organism shift) |
| Conditions | In vitro antimicrobial screening against primary pathogens including S. aureus and C. albicans |
Why This Matters
This substituent-dependent selectivity shift means that purchasing a 5-methyl analog for antifungal studies would provide misleading, negative results, while the target 5-amino compound is appropriate for anti-Candida programs.
- [1] Pokhodylo N, Manko N, Finiuk N, et al. Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. J Mol Struct. 2021;1245:131146. View Source
